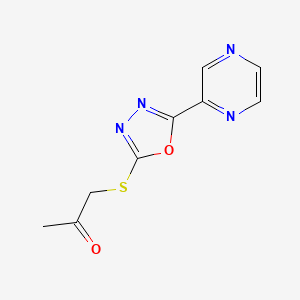

1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Description

Properties

Molecular Formula |

C9H8N4O2S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

1-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |

InChI |

InChI=1S/C9H8N4O2S/c1-6(14)5-16-9-13-12-8(15-9)7-4-10-2-3-11-7/h2-4H,5H2,1H3 |

InChI Key |

IHNADBWYJCPXAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Pyrazinyl Acyl Hydrazide

- Starting Material: Pyrazine-2-carboxylic acid or its derivatives are converted into the corresponding acyl hydrazide by reaction with hydrazine hydrate in ethanol under reflux.

- Reaction Conditions: Typically reflux for 3-6 hours, followed by cooling and filtration to isolate the hydrazide.

Step 2: Cyclization to 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

- Cyclization Agent: The acyl hydrazide undergoes cyclization in the presence of carbon disulfide and potassium hydroxide or phosphorus oxychloride to form the 1,3,4-oxadiazole-2-thiol intermediate.

- Reaction Conditions: Heating under reflux for 10-12 hours in ethanol or acetic acid solvent systems.

- Purification: The product is isolated by filtration and recrystallized from appropriate solvents such as DMF:methanol mixtures.

Step 3: Alkylation to Form the Thioether Propan-2-one Derivative

- Alkylating Agent: 2-bromo-propan-1-one or similar α-bromo ketones are reacted with the oxadiazole-2-thiol intermediate.

- Mechanism: Nucleophilic substitution where the thiol sulfur attacks the alkyl halide to form the thioether bond.

- Reaction Conditions: Typically carried out in polar aprotic solvents like DMF or acetone at moderate temperatures (room temperature to 60°C) for several hours.

- Workup: The reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

Step 4: Final Purification and Characterization

- Purification techniques such as silica gel column chromatography or recrystallization are employed.

- Characterization is performed using spectroscopic methods including IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and elemental analysis to confirm structure and purity.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazinyl Acyl Hydrazide | Pyrazine-2-carboxylic acid + hydrazine hydrate | 3–6 hrs | Reflux (ethanol) | 75–85 | Hydrazide intermediate formation |

| Cyclization to Oxadiazole-2-thiol | Carbon disulfide + KOH or POCl3 | 10–12 hrs | Reflux (ethanol) | 60–70 | Formation of oxadiazole-thiol |

| Alkylation to Thioether | 2-bromo-propan-1-one + oxadiazole-thiol | 4–8 hrs | RT to 60°C | 65–75 | Thioether linkage formation |

| Purification | Chromatography or recrystallization | — | — | — | Achieves high purity |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to accelerate cyclization steps in oxadiazole preparation, reducing reaction times from hours to minutes while maintaining yields around 70–80%.

- The choice of solvent and base during cyclization critically affects yield; polar protic solvents and strong bases favor higher conversion.

- Alkylation reactions benefit from polar aprotic solvents and controlled stoichiometry to minimize side reactions.

- Purification by recrystallization from DMF:methanol mixtures has been effective for obtaining analytically pure compounds.

- Spectroscopic analyses confirm the formation of the oxadiazole ring and the thioether linkage, with characteristic IR peaks around 1650 cm$$^{-1}$$ (C=O) and 1100–1200 cm$$^{-1}$$ (C–S stretch).

Chemical Reactions Analysis

Types of Reactions: 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine and oxadiazole rings can engage in hydrogen bonding or π-π interactions with biological targets.

Material Science: The compound’s electronic properties can be exploited in the design of materials with specific conductivity or luminescence characteristics.

Comparison with Similar Compounds

Core Heterocycle and Linkage

The target compound shares a 1,3,4-oxadiazole core with multiple analogs but differs in substituent patterns:

- Pyrazine vs. Pyrimidine/Pyridine : Unlike derivatives bearing pyrimidin-2-ylthio (e.g., compounds 4a–g in –6) or pyridin-2-yl () groups, the pyrazine substituent introduces two adjacent nitrogen atoms in the aromatic ring. This may alter electronic properties, solubility, and target-binding affinity compared to pyrimidine (one nitrogen) or pyridine (one nitrogen) analogs .

- Thioether Linkage: The propan-2-one thioether linkage is structurally distinct from ethan-1-one or propyl-thioether linkages in other derivatives. For example, compounds 4a–g feature a thio-ethan-1-one group, while describes a bis-thio-propan-2-one ligand.

Substituent Impact on Bioactivity

Substituents on the aryl or heteroaryl groups critically modulate pharmacological activity:

- Electron-Withdrawing Groups (EWGs): Nitro (4g) and cyano (4f) groups reduce cytotoxicity, likely due to decreased cell permeability or metabolic instability. In contrast, methoxy (4a) and halogen (4d, 4e) substituents enhance activity, possibly via improved target binding .

- Heteroaryl Moieties : Pyrimidine-based derivatives (e.g., 4a–g) show anticancer activity, while pyridine-containing analogs () are explored for luminescent and coordination properties. The pyrazine group in the target compound may offer unique pharmacokinetic or target-specific advantages .

Pharmacological Activity

Anticancer Potential

The target compound’s structural analogs, such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives, exhibit cytotoxic effects against cancer cells. Key findings include:

Anti-Inflammatory Activity

Benzimidazole derivatives with oxadiazole-thioether moieties (e.g., compound 4a in ) demonstrate 63.35% inhibition of inflammation, comparable to diclofenac. This suggests that the thioether linkage and heteroaryl groups synergize to modulate inflammatory pathways .

Biological Activity

1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrazinyl group linked to a 1,3,4-oxadiazole moiety through a thioether bond. The synthesis typically involves the reaction of pyrazinyl derivatives with oxadiazole precursors in the presence of appropriate reagents.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄OS |

| Molecular Weight | 224.25 g/mol |

| CAS Number | Not available |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study: Apoptosis Induction in HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of the compound. The results showed:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : Increased levels of cleaved PARP and caspase-3 were observed, indicating apoptosis.

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Kinases : Similar compounds have shown inhibition against various kinases involved in cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production leading to oxidative stress in cancer cells.

- Gene Expression Regulation : It may affect the expression of genes involved in apoptosis and cell cycle regulation.

Table 2: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|---|

| This compound | Moderate | 15 | 78% |

| Standard Antibiotic (e.g., Ciprofloxacin) | High | N/A | N/A |

| Standard Anticancer Drug (e.g., Doxorubicin) | Low | 10 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.